molecular formula C15H22OSi B14260858 tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane CAS No. 173074-01-6

tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane

Cat. No.: B14260858
CAS No.: 173074-01-6
M. Wt: 246.42 g/mol
InChI Key: KLNOICHTHAGMOK-UHFFFAOYSA-N
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Description

tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane is an organosilicon compound with the molecular formula C15H22OSi. It is characterized by the presence of a tert-butyl group, an ethynyl group attached to a phenyl ring, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane typically involves the reaction of 2-ethynylphenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature. The product is then purified through standard techniques such as column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical assays.

    Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. The dimethylsilane moiety can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and enables its use in click chemistry. This sets it apart from similar compounds that may lack this functional group and, consequently, the associated reactivity .

Properties

CAS No.

173074-01-6

Molecular Formula

C15H22OSi

Molecular Weight

246.42 g/mol

IUPAC Name

tert-butyl-[(2-ethynylphenyl)methoxy]-dimethylsilane

InChI

InChI=1S/C15H22OSi/c1-7-13-10-8-9-11-14(13)12-16-17(5,6)15(2,3)4/h1,8-11H,12H2,2-6H3

InChI Key

KLNOICHTHAGMOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1C#C

Origin of Product

United States

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